molecular formula C7H3ClF4O2S B067374 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride CAS No. 176225-09-5

4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Cat. No. B067374
M. Wt: 262.61 g/mol
InChI Key: IGMYEVQPXWKFQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride involves several chemical reactions. For instance, 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide can be synthesized from corresponding benzenesulfonyl chloride through ammonification (Gegen Ta-n, 2015). Additionally, direct electrophilic (benzenesulfonyl)difluoromethylthiolation has been performed using a shelf-stable reagent, namely a (benzenesulfonyl)difluoromethanesulfenamide (Ermal Ismalaj, D. Le Bars, T. Billard, 2016).

Molecular Structure Analysis

The molecular and electronic structure of related compounds has been studied. For example, two sterically hindered isomers of the dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were structurally characterized by X-ray single crystal diffraction and their electronic structures were investigated using quantum-chemical calculations (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).

Chemical Reactions and Properties

The photochemistry of fluoro(trifluoromethyl)benzenes, closely related to 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, has been studied in the gas phase, revealing interesting photophysical processes (K. Al-ani, 1973).

Physical Properties Analysis

Research on similar compounds, such as 3-[18F]fluoropropanesulfonyl chloride, has provided insights into the physical properties of these types of compounds, including their stability and reactivity (R. Löser, S. Fischer, A. Hiller, M. Köckerling, U. Funke, Aurélie Maisonial, P. Brust, J. Steinbach, 2013).

Chemical Properties Analysis

Various chemical properties of related compounds have been studied, such as the synthesis and stability of fluorinated building blocks for liquid crystal synthesis (A. Kiryanov, A. Seed, P. Sampson, 2001). Additionally, the activating properties of 4-fluorobenzenesulfonyl chloride have been explored for covalent attachment to solid supports (Y. A. Chang, A. Gee, A. Smith, W. Lake, 1992).

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride” is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
  • Methods of Application or Experimental Procedures : The compound is used in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Unfortunately, the specific experimental procedures and technical details are not provided in the search results.
  • Results or Outcomes : The outcomes of these reactions are β-arylated thiophenes and 2,5-diarylated pyrrole . Quantitative data or statistical analyses are not provided in the search results.

Application in Synthesis of Arylated Thiophenes and Pyrroles

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride” is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
  • Methods of Application or Experimental Procedures : The compound is used in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Unfortunately, the specific experimental procedures and technical details are not provided in the search results.
  • Results or Outcomes : The outcomes of these reactions are β-arylated thiophenes and 2,5-diarylated pyrrole . Quantitative data or statistical analyses are not provided in the search results.

Application in Synthesis of Arylated Indoles

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride”, a compound related to “4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride”, is used in the synthesis of 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
  • Results or Outcomes : The outcome of this reaction is 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole . Quantitative data or statistical analyses are not provided in the search results.

Application in Synthesis of Arylated Thiophenes and Pyrroles

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride” is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
  • Methods of Application or Experimental Procedures : The compound is used in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Unfortunately, the specific experimental procedures and technical details are not provided in the search results.
  • Results or Outcomes : The outcomes of these reactions are β-arylated thiophenes and 2,5-diarylated pyrrole . Quantitative data or statistical analyses are not provided in the search results.

Application in Synthesis of Arylated Indoles

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride”, a compound related to “4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride”, is used in the synthesis of 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
  • Results or Outcomes : The outcome of this reaction is 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole . Quantitative data or statistical analyses are not provided in the search results.

Safety And Hazards

This compound causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include wearing personal protective equipment, avoiding breathing dust, and not ingesting the compound . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

The compound’s potential for synthesizing β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles suggests it could have future applications in the synthesis of these and potentially other compounds .

properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMYEVQPXWKFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372132
Record name 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

CAS RN

176225-09-5
Record name 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
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